Dual vs. Mono-Functionalized Synthetic Handles
1-Chloro-2,7-naphthyridin-4-ol possesses two chemically orthogonal reactive sites: a C1 chlorine amenable to nucleophilic aromatic substitution (SₙAr) and palladium-catalyzed cross-coupling, and a C4 hydroxyl group that can undergo O-alkylation, sulfonylation, or oxidation. This dual functionality enables sequential, regioselective derivatization without protection/deprotection steps required when using the mono-functionalized analog 1-chloro-2,7-naphthyridine (CAS 69042-30-4, C₈H₅ClN₂, MW 164.59), which lacks the C4-OH handle entirely [1]. Similarly, 2,7-naphthyridin-4-ol (CAS 1309379-53-0, C₈H₆N₂O, MW 146.15) lacks the C1 chlorine necessary for direct cross-coupling . The presence of both substituents on the same scaffold reduces the synthetic step count by at least one protection/deprotection or halogenation step compared to sequential modification of mono-functionalized analogs [2].
| Evidence Dimension | Number of orthogonal reactive handles for sequential derivatization |
|---|---|
| Target Compound Data | 2 (C1-Cl and C4-OH) on a single scaffold; MW 180.59 |
| Comparator Or Baseline | 1-Chloro-2,7-naphthyridine (CAS 69042-30-4): 1 handle (C1-Cl only), MW 164.59; 2,7-Naphthyridin-4-ol (CAS 1309379-53-0): 1 handle (C4-OH only), MW 146.15 |
| Quantified Difference | 2 vs. 1 reactive handles; at least 1 synthetic step saved in sequential derivatization sequences |
| Conditions | Structural comparison based on established naphthyridine chemistry; synthetic step-count analysis per Brown (2007) and patent US20090221828 |
Why This Matters
For medicinal chemistry teams building structure–activity relationship (SAR) libraries on the 2,7-naphthyridine core, the dual-handle intermediate reduces synthetic step count and material loss, directly impacting lead optimization timelines and compound supply.
- [1] 1-Chloro-2,7-naphthyridine (CAS 69042-30-4). Ikekawa, N. Chem. Pharm. Bull. 1958, 6, 269–272; Baldwin, J. J. et al. J. Org. Chem. 1978, 43(25), 4878–4880. Process improvement patent: US Patent 20090221828. View Source
- [2] Brown, D. J. The Naphthyridines (Chemistry of Heterocyclic Compounds, Volume 63). Wiley-Interscience, 2007. Chapters on halogenation and nucleophilic substitution of naphthyridine systems. View Source
